

Independent Verification of C₁₂H₈F₂N₄O₂ Binding Affinity: A Comparative Analysis of JAK1 Inhibitors

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Compound of Interest

Compound Name: C₁₂H₈F₂N₄O₂

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This guide provides an objective comparison of the binding affinity of the Janus kinase 1 (JAK1) inhibitor, 4-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, and other selective JAK1 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the independent verification of the binding properties of this class of compounds.

The chemical formula **C₁₂H₈F₂N₄O₂** does not correspond to a widely studied or commercially available compound with established binding affinity data. Therefore, this guide focuses on a well-characterized and structurally related compound, 4-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, which is a potent and selective inhibitor of JAK1. The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are crucial components of the JAK-STAT signaling pathway. This pathway is integral to the regulation of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.^[1] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

Comparative Binding Affinity of Selective JAK1 Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of 4-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine and other notable JAK1 inhibitors against a panel of JAK kinases. This data allows for a direct comparison of the potency and selectivity of these compounds.

Compound	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	TYK2 IC50 (nM)	Selectivity (JAK1 vs JAK2)
Compound 12a (a 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative)	12.6	135.2	-	-	10.7-fold
Abrocitinib	29	803	>10000	-	27.7-fold
AZD0449	2.4	-	-	-	50-1000-fold
AZD4604	0.54	-	-	-	50-1000-fold

Note: Data for Compound 12a is from a study on 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.^[2] Data for Abrocitinib, AZD0449, and AZD4604 are from other published studies.^{[3][4]} A hyphen (-) indicates that data was not available in the cited sources.

Experimental Protocols

The determination of the binding affinity of these inhibitors is typically performed using in vitro kinase assays. A general protocol for such an assay is outlined below. Specific details may vary between laboratories and for different compounds.

In Vitro JAK Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific JAK kinase.

Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
- ATP (Adenosine triphosphate)
- Peptide substrate (e.g., a poly-Glu-Tyr peptide)
- Test compounds (dissolved in DMSO)
- Assay buffer (e.g., HEPES buffer containing MgCl₂, MnCl₂, DTT, and BSA)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
- Microplates (e.g., 384-well plates)
- Plate reader capable of luminescence detection

Procedure:

- **Compound Preparation:** A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.
- **Enzyme and Substrate Preparation:** The JAK enzyme and peptide substrate are diluted to their final concentrations in the assay buffer.
- **Reaction Initiation:** The kinase reaction is initiated by adding ATP to the wells of the microplate containing the enzyme, substrate, and test compound.
- **Incubation:** The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
- **Reaction Termination and Detection:** The kinase reaction is stopped, and the amount of ADP produced is quantified using a detection reagent. The luminescence signal, which is proportional to the amount of ADP, is measured using a plate reader.
- **Data Analysis:** The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

JAK1 inhibitors, including 4-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, exert their effects by blocking the JAK-STAT signaling pathway. This pathway is activated by the binding of cytokines to their receptors, leading to the autophosphorylation and activation of JAKs. Activated JAKs then phosphorylate the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.

By competitively binding to the ATP-binding site of JAK1, these inhibitors prevent the phosphorylation of JAK1 and the subsequent downstream signaling events. This ultimately leads to a reduction in the production of pro-inflammatory cytokines.

Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK1 inhibitors.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel JAK1 inhibitors involves a multi-step workflow, from initial screening to in-depth analysis of binding affinity.

Caption: A generalized workflow for the screening and characterization of JAK1 inhibitors.

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